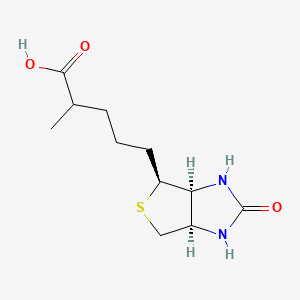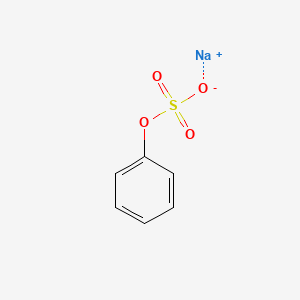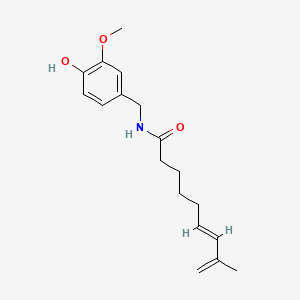
Paricalcitol Glucuronide
Overview
Description
Paricalcitol Glucuronide is a metabolite of Paricalcitol, a synthetic analog of vitamin D. Paricalcitol is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease. The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.
Mechanism of Action
Target of Action
Paricalcitol Glucuronide primarily targets the Vitamin D Receptor (VDR) . VDRs are nuclear receptors found in various tissues, including the kidneys, parathyroid glands, intestines, and bones. These receptors play a crucial role in regulating calcium and phosphate homeostasis and parathyroid hormone (PTH) levels .
Mode of Action
This compound, a metabolite of Paricalcitol, binds to VDRs with high affinity. Upon binding, it activates the receptor, leading to the modulation of gene expression. This activation results in the suppression of PTH synthesis and secretion, thereby helping to manage secondary hyperparathyroidism, particularly in patients with chronic kidney disease .
Biochemical Pathways
The activation of VDR by this compound influences several biochemical pathways:
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : The compound is primarily excreted via feces (74%) and urine (16%), with a half-life of 14-20 hours .
Result of Action
At the molecular level, this compound’s action results in decreased PTH levels, improved calcium and phosphate balance, and enhanced bone mineralization. At the cellular level, it promotes the expression of genes involved in calcium transport and bone formation, while inhibiting those involved in PTH synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, acidic environments may affect its absorption and bioavailability. Additionally, interactions with other medications, particularly those affecting liver enzymes, can alter its metabolism and efficacy .
Biochemical Analysis
Biochemical Properties
Paricalcitol interacts with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression . Upon binding to the VDR, Paricalcitol activates the receptor, leading to the transcription of genes that control calcium homeostasis and cell differentiation . The glucuronidation of Paricalcitol may alter these interactions, potentially affecting its binding affinity and subsequent biological activity .
Cellular Effects
Paricalcitol influences various cellular processes, primarily through its interaction with the VDR . It plays a crucial role in maintaining calcium homeostasis, impacting cell signaling pathways, and gene expression . The glucuronidation of Paricalcitol could potentially modify these effects, although specific studies on Paricalcitol Glucuronide are currently lacking.
Molecular Mechanism
Paricalcitol’s mechanism of action involves binding to the VDR, leading to the activation of vitamin D responsive genes . This can result in effects such as the suppression of parathyroid hormone synthesis . The glucuronidation of Paricalcitol could potentially alter its binding interactions with the VDR and other biomolecules, thereby influencing its mechanism of action .
Temporal Effects in Laboratory Settings
The parent compound, Paricalcitol, has been shown to effectively reduce parathyroid hormone levels in patients with chronic kidney disease .
Dosage Effects in Animal Models
Studies on Paricalcitol have shown its effectiveness in reducing parathyroid hormone levels in a dose-dependent manner .
Metabolic Pathways
Paricalcitol is metabolized by multiple hepatic and non-hepatic enzymes, including mitochondrial CYP24, as well as CYP3A4 and UGT1A4 . The glucuronidation of Paricalcitol would involve the action of UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the addition of glucuronic acid to a variety of substrates .
Transport and Distribution
Paricalcitol is primarily excreted via hepatobiliary excretion . The transport and distribution of this compound within cells and tissues would likely involve various transport proteins, particularly those involved in the transport of glucuronides .
Subcellular Localization
The parent compound, Paricalcitol, is known to bind to the VDR, which is located in the cell nucleus . The glucuronidation of Paricalcitol could potentially influence its subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paricalcitol involves several steps, including the regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the OH group formed at C-19, and side-chain assembly using a Wittig reaction . Another approach combines chemical and microbial transformations, using vitamin D2 as a starting material and introducing 1α- and 25-hydroxyl groups via microbial transformation .
Industrial Production Methods
Industrial production of Paricalcitol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for efficiency and yield, ensuring the production of high-purity Paricalcitol for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Paricalcitol Glucuronide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like free radicals. The conditions for these reactions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of Paricalcitol, which are further processed to form this compound.
Scientific Research Applications
Paricalcitol Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation and its effects on solubility and excretion.
Biology: Investigated for its role in vitamin D metabolism and its effects on cellular processes.
Industry: Used in the development of new vitamin D analogs and related pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Calcitriol: Another vitamin D analog used to treat similar conditions.
Alfacalcidol: A prodrug of calcitriol with similar therapeutic effects.
Maxacalcitol: A selective vitamin D receptor activator used in the treatment of secondary hyperparathyroidism.
Uniqueness
Paricalcitol Glucuronide is unique due to its enhanced solubility and excretion properties, which are achieved through glucuronidation. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of vitamin D analogs.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXNIVOZPYUJN-ILMLGNIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858277 | |
| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260588-15-5 | |
| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)







